

Spectroscopic Characterization of Isoamyl Gallate: A Technical Guide

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Compound of Interest

Compound Name: *Isoamyl gallate*

Cat. No.: *B1585050*

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Introduction

Isoamyl gallate, also known as 3-methylbutyl 3,4,5-trihydroxybenzoate, is an organic compound belonging to the gallate ester family. It is synthesized from gallic acid and isoamyl alcohol.[1] This molecule is of significant interest to researchers in the fields of food science, cosmetics, and pharmaceuticals due to its potent antioxidant properties. A thorough understanding of its chemical structure is paramount for its application and development. This guide provides an in-depth analysis of the spectroscopic data of **isoamyl gallate**, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are intended to serve as a valuable resource for scientists and professionals engaged in the analysis and application of this compound.

Molecular Structure and Properties

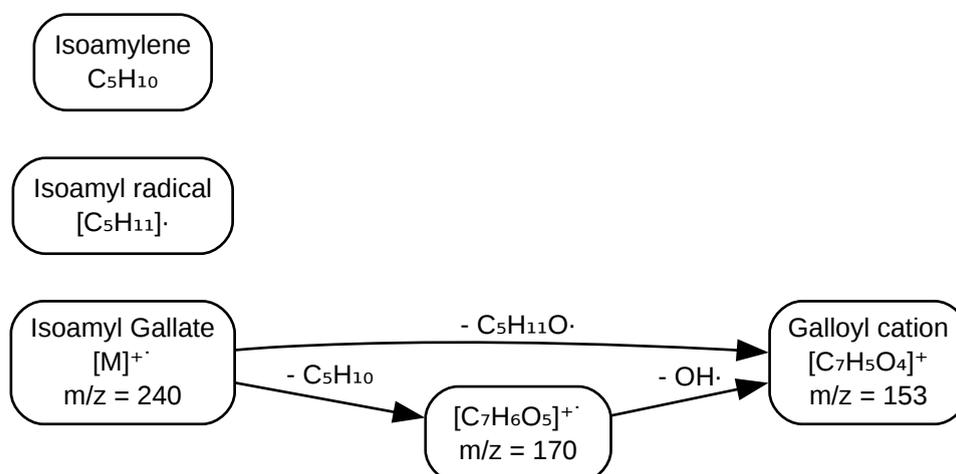
To fully interpret the spectroscopic data, a clear understanding of the molecular structure of **isoamyl gallate** is essential.

IUPAC Name: 3-methylbutyl 3,4,5-trihydroxybenzoate[2]

Molecular Formula: $C_{12}H_{16}O_5$ [2]

Molecular Weight: 240.25 g/mol [2]

Structure:



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Caption: Proposed mass spectrometry fragmentation pathway of **isoamyl gallate**.

Interpretation:

- **Molecular Ion (m/z 240):** The peak corresponding to the intact molecule with one electron removed. [2]*
- **Loss of the Isoamyl Group (m/z 170):** A prominent peak is expected at m/z 170, corresponding to the gallic acid radical cation, formed by the loss of the isoamyl radical. This is a common fragmentation pathway for gallate esters. [2]*
- **Galloyl Cation (m/z 153):** Another significant peak is anticipated at m/z 153, which corresponds to the galloyl cation, formed by the cleavage of the C-O bond of the ester. [2]*
- **Other Fragments:** Other fragments arising from the isoamyl chain and further fragmentation of the galloyl moiety may also be observed.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **isoamyl gallate** in 0.6-0.7 mL of deuterated dimethyl sulfoxide ($DMSO-d_6$).

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO- d_6 ($\delta \approx 2.50$ ppm for ^1H and $\delta \approx 39.52$ ppm for ^{13}C). [3]

IR Spectroscopy

- Sample Preparation (KBr Pellet Method): Mix a small amount of **isoamyl gallate** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **isoamyl gallate** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Conclusion

The spectroscopic data of **isoamyl gallate** provides a comprehensive chemical fingerprint of the molecule. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum reveals the molecular weight and fragmentation behavior. Together, these techniques provide unequivocal evidence for the structure of **isoamyl gallate**. This guide serves as a foundational resource for researchers and professionals, enabling confident identification and characterization of this important antioxidant compound.

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